molecular formula C8H7IO4 B12816065 3-Hydroxy-5-iodo-4-methoxybenzoic acid CAS No. 80547-64-4

3-Hydroxy-5-iodo-4-methoxybenzoic acid

Cat. No.: B12816065
CAS No.: 80547-64-4
M. Wt: 294.04 g/mol
InChI Key: YXNCCNCDWFYWFO-UHFFFAOYSA-N
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Description

3-Hydroxy-5-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H7IO4 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, iodine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-iodo-4-methoxybenzoic acid typically involves the iodination of 3-Hydroxy-4-methoxybenzoic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position on the benzene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-iodo-4-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols, amines, or cyanides can be used under appropriate conditions to replace the iodine atom.

Major Products

    Oxidation: Formation of 3-Hydroxy-5-iodo-4-methoxybenzaldehyde.

    Reduction: Formation of 3-Hydroxy-4-methoxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-5-iodo-4-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-iodo-4-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance its reactivity and binding affinity to certain molecular targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-4-methoxybenzoic acid: Lacks the iodine atom, making it less reactive in certain chemical reactions.

    3,4-Dihydroxy-5-methoxybenzoic acid: Contains an additional hydroxyl group, which can alter its chemical and biological properties.

    4-Hydroxy-3,5-dimethoxybenzoic acid: Has two methoxy groups, affecting its solubility and reactivity

Uniqueness

3-Hydroxy-5-iodo-4-methoxybenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

80547-64-4

Molecular Formula

C8H7IO4

Molecular Weight

294.04 g/mol

IUPAC Name

3-hydroxy-5-iodo-4-methoxybenzoic acid

InChI

InChI=1S/C8H7IO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)

InChI Key

YXNCCNCDWFYWFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1I)C(=O)O)O

Origin of Product

United States

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